molecular formula C21H26ClNO3 B13737803 1-Methyl-4-piperidyl benzylphenylglycolate hydrochloride CAS No. 101756-45-0

1-Methyl-4-piperidyl benzylphenylglycolate hydrochloride

Cat. No.: B13737803
CAS No.: 101756-45-0
M. Wt: 375.9 g/mol
InChI Key: PRIQZSULWYRHSK-UHFFFAOYSA-N
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Description

1-Methyl-4-piperidyl benzylphenylglycolate hydrochloride is a compound that belongs to the class of piperidine derivatives. Piperidine is a six-membered heterocycle containing one nitrogen atom and five carbon atoms in the sp3-hybridized state. Piperidine-containing compounds are significant in the pharmaceutical industry due to their presence in various classes of pharmaceuticals and alkaloids .

Preparation Methods

The synthesis of 1-Methyl-4-piperidyl benzylphenylglycolate hydrochloride involves several steps, including the formation of the piperidine ring and subsequent functionalization. The synthetic routes typically involve:

Industrial production methods often employ cost-effective and scalable processes, ensuring high yield and purity of the final product.

Chemical Reactions Analysis

1-Methyl-4-piperidyl benzylphenylglycolate hydrochloride undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include:

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Nucleophiles: Halides, amines, alcohols.

Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

1-Methyl-4-piperidyl benzylphenylglycolate hydrochloride has diverse applications in scientific research, including:

Mechanism of Action

The mechanism of action of 1-Methyl-4-piperidyl benzylphenylglycolate hydrochloride involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to receptors or enzymes, leading to changes in cellular processes. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

1-Methyl-4-piperidyl benzylphenylglycolate hydrochloride can be compared with other piperidine derivatives, such as:

The uniqueness of this compound lies in its specific functional groups and their arrangement, which confer distinct chemical and biological properties.

Conclusion

This compound is a versatile compound with significant applications in various fields of scientific research. Its unique structure and reactivity make it a valuable tool in chemistry, biology, medicine, and industry.

Properties

CAS No.

101756-45-0

Molecular Formula

C21H26ClNO3

Molecular Weight

375.9 g/mol

IUPAC Name

(1-methylpiperidin-1-ium-4-yl) 2-hydroxy-2,3-diphenylpropanoate;chloride

InChI

InChI=1S/C21H25NO3.ClH/c1-22-14-12-19(13-15-22)25-20(23)21(24,18-10-6-3-7-11-18)16-17-8-4-2-5-9-17;/h2-11,19,24H,12-16H2,1H3;1H

InChI Key

PRIQZSULWYRHSK-UHFFFAOYSA-N

Canonical SMILES

C[NH+]1CCC(CC1)OC(=O)C(CC2=CC=CC=C2)(C3=CC=CC=C3)O.[Cl-]

Origin of Product

United States

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